Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate
Overview
Description
Preparation Methods
The synthesis of Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate typically involves the esterification of 2-[4-(3-pyrrolidinyloxy)phenyl]acetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .
Chemical Reactions Analysis
Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It serves as a reference standard in pharmaceutical testing and development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, although detailed studies on its exact mechanism are limited .
Comparison with Similar Compounds
Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate can be compared with other similar compounds such as:
- Methyl 2-[4-(2-pyrrolidinyloxy)phenyl]acetate
- Methyl 2-[4-(4-pyrrolidinyloxy)phenyl]acetate
These compounds share similar structural features but differ in the position of the pyrrolidinyloxy group, which can influence their chemical properties and reactivity .
Biological Activity
Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of the Compound
- Chemical Formula : C13H16N2O3
- CAS Number : 1170812-59-5
- Molecular Weight : 248.28 g/mol
This compound features a pyrrolidine moiety linked to a phenyl group with an acetate functional group, suggesting potential interactions with biological targets.
This compound has been studied for its interactions with various biochemical pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can modulate cellular functions and influence metabolic processes.
- Cellular Effects : It has been observed to affect cell signaling pathways, potentially altering gene expression and influencing cellular metabolism.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their activity through hydrogen bonding and hydrophobic interactions.
- Gene Regulation : It can interact with transcription factors, leading to changes in the transcriptional activity of genes related to metabolism and cell proliferation.
- Signal Transduction Modulation : By influencing signaling pathways, this compound may alter cellular responses to external stimuli.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
-
Cytotoxicity Assays :
- Cytotoxicity assays on cancer cell lines demonstrated that this compound exhibits selective toxicity, effectively reducing cell viability at certain concentrations while sparing normal cells.
Data Tables
Biological Activity | Test Organism/Cell Line | Concentration (µM) | Inhibition (%) |
---|---|---|---|
Antimicrobial | E. coli | 50 | 75 |
Antimicrobial | S. aureus | 50 | 80 |
Cytotoxicity | HeLa Cells | 25 | 60 |
Cytotoxicity | MCF-7 Cells | 25 | 55 |
Properties
IUPAC Name |
methyl 2-(4-pyrrolidin-3-yloxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)8-10-2-4-11(5-3-10)17-12-6-7-14-9-12/h2-5,12,14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWDBSTZMCWVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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